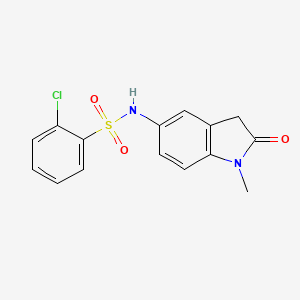

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYGBNMMITHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 of the benzene ring participates in nucleophilic substitution (S<sub>N</sub>2) reactions. This reactivity is critical for modifying the compound’s aromatic system:

Key Findings :

-

Substitution efficiency depends on the nucleophile’s strength and reaction time. For example, primary amines yield >80% conversion under reflux conditions.

-

Steric hindrance from the methyl group on the indolinone ring slightly reduces reaction rates compared to ethyl analogs .

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, though stability varies:

Key Findings :

-

Acidic conditions cleave the sulfonamide bond, yielding benzenesulfonic acid and the indolinone amine.

-

Basic hydrolysis is less efficient, producing unstable intermediates that require stabilization .

Oxidation and Reduction

The oxoindolin moiety and aromatic systems are redox-active:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Indolinone oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C | 1-Methyl-2,3-dioxoindoline-5-sulfonamide | |

| Benzene ring reduction | H<sub>2</sub>, Pd |

Scientific Research Applications

Anticancer Properties

Research indicates that 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of human cancer cells, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.4 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 6.8 | Induction of apoptosis |

| HeLa (cervical cancer) | 4.9 | Inhibition of specific kinases |

The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with various biological targets, including kinases involved in oncogenic processes.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria |

| Escherichia coli | 15.0 | Effective against Gram-negative bacteria |

| Pseudomonas aeruginosa | 20.0 | Effective against Gram-negative bacteria |

The biological activity can be attributed to its ability to bind to specific receptors or enzymes within cells. The sulfonamide moiety may serve as a competitive inhibitor for enzymes involved in folate synthesis, crucial for nucleic acid production in both cancerous and bacterial cells.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells at concentrations as low as 5 µM .

- Antimicrobial Efficacy : Another research project investigated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)

- Structure : Shares the 2-chlorobenzenesulfonamide backbone but incorporates a triazine ring substituted with methoxy and methyl groups.

- Activity : A potent ALS inhibitor used as a broad-spectrum herbicide. Its triazine group enhances binding to ALS, contributing to high herbicidal efficacy at low doses (0.5–2 g/ha) .

- Environmental Impact : Moderate persistence in soil (half-life: 30–60 days) with low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) .

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

- Structure : Features a chloroacetamide group linked to a dimethylphenyl moiety.

- Activity: Targets ALS but exhibits selectivity for rice paddies due to its acetamide group.

- Metabolism: Rapidly metabolized in plants to non-toxic byproducts, enhancing crop safety .

Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide)

- Structure : Contains a trifluoromethoxy-substituted benzamide group.

- Activity : Acts as a chitin synthesis inhibitor in insects, diverging from ALS-targeting sulfonamides. Used as an insect growth regulator .

- Stability : High photostability but moderate soil persistence (half-life: 40–90 days) .

Structural and Functional Analysis Table

*Note: The target compound’s bioactivity data are inferred from structural analogs; direct studies are lacking.

Key Research Findings

- Substituent Impact: The indolinone group in this compound may confer unique binding properties compared to triazine or acetamide analogs.

- Synthetic Challenges : Introducing the 2-oxoindolinyl group requires multi-step synthesis, increasing production complexity compared to chlorsulfuron .

Biological Activity

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the sulfonamide group is significant, as it is known for its diverse biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent, an indolinone moiety, and a benzenesulfonamide group, which contribute to its chemical reactivity and biological activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related isatin derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest at the G2/M phase and down-regulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Isatin derivatives | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Benzenesulfonamides | Inhibition of bacterial growth |

| Carbonic Anhydrase Inhibition | Sulfonamide derivatives | Competitive inhibition of carbonic anhydrase enzymes |

Antimicrobial Activity

The sulfonamide group in this compound is well-known for its antimicrobial properties. Compounds within this class have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Isatin Derivatives : A study evaluated various isatin derivatives for their anticancer activity against HCT-116 cells, revealing that some derivatives exhibited IC50 values as low as 3.67 μM, indicating potent antiproliferative effects .

- Carbonic Anhydrase Inhibition : Tertiary sulfonamide derivatives were assessed for their inhibition against carbonic anhydrase IX and XII, with some compounds showing Ki values in the nanomolar range (4.7 to 86.1 nM), suggesting potential therapeutic applications in cancer treatment through enzyme inhibition .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : This can be achieved via Fischer indole synthesis.

- Chlorination : Chlorination at the 4-position using agents like thionyl chloride.

- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, react 5-amino-1-methylindolin-2-one with 2-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-chlorination. Optimize stoichiometry to minimize byproducts like disubstituted sulfonamides.

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., indolinone methyl group at δ ~3.1 ppm, sulfonamide protons at δ ~7.5–8.3 ppm) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z ~363) and assess purity (>95%) .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or acetylcholinesterase). Molecular docking (using software like MOE or AutoDock) can predict binding affinity to active sites .

- Kinetic Assays : Perform fluorometric or spectrophotometric assays to measure IC values. For example, monitor hydrolysis of 4-nitrophenyl acetate in the presence of the compound to assess esterase inhibition .

- Structural Modifications : Introduce substituents (e.g., methyl or halogen groups) on the benzene ring to correlate steric/electronic effects with inhibitory activity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Contradiction : The compound shows poor solubility in water but moderate solubility in DMSO.

- Resolution Strategies :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .

- Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .

- Computational Modeling : Predict solubility parameters using Hansen solubility spheres (via software like COSMOtherm) to identify optimal solvents .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- QSAR Modeling : Use descriptors like logP, molecular polar surface area, and H-bond donor/acceptor counts to correlate structural features with bioactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to evaluate binding stability (e.g., root-mean-square deviation <2 Å for stable complexes) .

- Fragment-Based Design : Deconstruct the molecule into indolinone and sulfonamide fragments to identify pharmacophoric contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.